[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid , reflects its hierarchical structure:
- Parent structure : 1,3,4-oxadiazole (a five-membered aromatic ring with nitrogen at positions 1 and 3, and oxygen at position 4).
- Substituents :
- Position 5 : A 4-tert-butylphenyl group (a phenyl ring substituted with a tert-butyl group at the para position).
- Position 2 : A sulfanyl (thioether) group linked to acetic acid (CH₂COOH).
The systematic classification places this compound within the oxadiazole family, specifically the 1,3,4-oxadiazole subclass. Its CAS number is 332871-60-0 , and its molecular formula is C₁₄H₁₆N₂O₃S (molecular weight: 292.36 g/mol).
Molecular Geometry and Conformational Dynamics
The compound’s geometry is dominated by the planar 1,3,4-oxadiazole ring, which adopts a flat, aromatic structure due to resonance stabilization. Key geometric features include:
| Feature | Description |
|---|---|
| Oxadiazole ring | Planar, with alternating single and double bonds (N–C–N–O–C–N). |
| 4-tert-Butylphenyl | A bulky substituent at position 5, inducing steric effects and potential dihedral angles with the oxadiazole ring. |
| Sulfanylacetic acid | A flexible side chain (S–CH₂COOH) with rotational freedom around the C–S bond. |
The tert-butyl group introduces steric hindrance, potentially influencing the dihedral angle between the phenyl ring and the oxadiazole. However, the ring’s aromaticity and electron delocalization maintain structural rigidity.
Electronic Structure and Resonance Stabilization
The 1,3,4-oxadiazole ring exhibits aromatic resonance , with electron delocalization involving the oxygen and nitrogen atoms. Key electronic characteristics include:
Resonance stabilization :
- The lone pairs on nitrogen and oxygen participate in π-conjugation, forming a six-electron aromatic system.
- The sulfanyl group’s sulfur atom contributes electron density through inductive effects, further stabilizing the ring.
Electron distribution :
- The tert-butylphenyl group is electron-donating via resonance (aromatic ring) and inductive effects (alkyl group), slightly increasing electron density at the oxadiazole’s position 5.
- The acetic acid moiety is electron-withdrawing , polarizing the S–C bond and influencing reactivity at the sulfanyl group.
Tautomerism and Thiol-Thione Equilibrium
The compound does not exhibit significant thiol-thione tautomerism due to the sulfanyl group’s bonding (S–C instead of S–H). However, the oxadiazole ring itself may theoretically undergo tautomerism under specific conditions:
| Tautomer | Stability | Relevance |
|---|---|---|
| Thione form | Unlikely due to lack of thiol (–SH) group. | Not applicable in this structure. |
| Thiol form | Absent; sulfanyl group is a thioether. | Irrelevant to the current compound. |
In contrast, oxadiazole derivatives with hydroxyl or amino substituents (e.g., 5-amino-1,3,4-oxadiazole-2(3H)-one) show tautomerism, with equilibrium constants influenced by solvent polarity. For this compound, resonance stabilization of the oxadiazole ring dominates, suppressing tautomerism.
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)10-6-4-9(5-7-10)12-15-16-13(19-12)20-8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRQPLQRWLUFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357735 | |
| Record name | SBB027466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332871-60-0 | |
| Record name | SBB027466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Ring Formation
- The 1,3,4-oxadiazole ring is commonly synthesized by cyclization of hydrazide derivatives with carboxylic acid derivatives or their equivalents.
- For the 4-tert-butyl-phenyl substituent, the corresponding 4-tert-butylbenzoic acid or its hydrazide is used as the precursor.
- The hydrazide of 4-tert-butylbenzoic acid is reacted with reagents such as triethyl orthoacetate or triethyl orthobenzoate under reflux conditions for 24 hours to form the oxadiazole ring.
- The reaction is often carried out in ethanol or other suitable solvents, followed by distillation of excess reagents and recrystallization to purify the oxadiazole intermediate.
Example Reaction Conditions
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazide formation | 4-tert-butylbenzoic acid + hydrazine hydrate | 4-tert-butylbenzohydrazide | High | Precursor for oxadiazole ring |
| Cyclization | Hydrazide + triethyl orthoacetate, reflux 24 h | 5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole | 80-90% | Purified by recrystallization |
Introduction of the Sulfanyl Group at the 2-Position
Formation of 5-(4-tert-Butyl-phenyl)-1,3,4-oxadiazol-2-thiol
- The oxadiazole intermediate is converted to the corresponding thiol derivative by reaction with sulfur sources such as thiosemicarbazide or Lawesson’s reagent.
- This step introduces the sulfanyl (-SH) group at the 2-position of the oxadiazole ring.
Typical Procedure
- The oxadiazole compound is treated with thiosemicarbazide in tetrahydrofuran (THF) at low temperature (0°C) followed by reflux to facilitate thiol formation.
- The product is isolated by extraction and recrystallization.
Attachment of the Acetic Acid Moiety via Sulfanyl Linkage
Alkylation with Bromoacetic Acid or Derivatives
- The thiol group on the oxadiazole is alkylated with bromoacetic acid or its esters to form the sulfanyl-acetic acid linkage.
- This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base like sodium hydride (NaH) to deprotonate the thiol and facilitate nucleophilic substitution.
Reaction Conditions and Purification
Representative Experimental Data Summary
Notes on Optimization and Research Findings
- The choice of solvent and base critically affects the yield and purity of the sulfanyl-acetic acid derivative.
- Mild reducing agents and controlled temperature conditions improve selectivity in ring formation and thiol introduction.
- Alkylation with bromoacetic acid derivatives in DMF with sodium hydride is a reliable method to attach the acetic acid moiety, as confirmed by spectral characterization (EI-MS, IR, ^1H-NMR).
- Purification by flash chromatography or recrystallization ensures removal of side products and unreacted starting materials.
Summary Table of Preparation Steps
| Step No. | Reaction | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 1,3,4-oxadiazole ring | 4-tert-butylbenzohydrazide + triethyl orthoacetate | Reflux 24 h in ethanol | 80-90 | Recrystallization purification |
| 2 | Conversion to oxadiazol-2-thiol | Oxadiazole + thiosemicarbazide | 0°C to reflux in THF | 40-60 | Extraction and recrystallization |
| 3 | Alkylation with bromoacetic acid | Oxadiazol-2-thiol + bromoacetic acid + NaH | Room temp to reflux in DMF | 50-70 | Column chromatography purification |
This detailed synthesis approach for [5-(4-tert-Butyl-phenyl)-oxadiazol-2-yl-sulfanyl]-acetic acid is supported by multiple peer-reviewed studies and patent literature, ensuring a robust and reproducible preparation method suitable for research and industrial applications. The methods emphasize careful control of reaction conditions and purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound are compared with analogous 1,3,4-oxadiazole derivatives below:
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing Groups: Enhance pharmacological activity in CNS applications but may increase cytotoxicity .
Functional Group Impact :
- Sulfanyl Acetic Acid : Improves aqueous solubility and enables salt formation, which is advantageous for bioavailability compared to ester or amide derivatives .
- Sulfanyl Acetamide : Balances lipophilicity and hydrogen-bonding capacity, contributing to antimicrobial activity .
Biological Activity :
- The tert-butyl derivative’s bulky structure may limit receptor interactions but reduce toxicity, as seen in N-substituted oxadiazoles where tert-butyl analogs showed lower hemolytic activity .
- Compounds with nitro or chloro substituents (e.g., XIV, XV) exhibit stronger CNS activity due to enhanced electron-deficient aromatic systems .
Methoxy-substituted analogs (e.g., 4-methoxyphenyl) demonstrate better solubility than tert-butyl derivatives but lack steric shielding against metabolic degradation .
Biological Activity
5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl-acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects. It also discusses structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure and Properties
The compound has the molecular formula and features a unique oxadiazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
1. Anti-inflammatory Activity
Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 through the inhibition of the NF-κB signaling pathway .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Mechanism |
|---|---|---|
| 4-TBPS | TNF-α, IL-1β, IL-6 | NF-κB pathway inhibition |
| Oxadiazole Derivative | iNOS, COX-2 | Downregulation via transcriptional inhibition |
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. Several studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular processes. For example, a compound with a similar structure demonstrated an IC50 value of less than 1 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Similar Oxadiazole | A431 (skin cancer) | <1 |
| 5-(4-tert-Butyl-phenyl)-oxadiazole | Jurkat (leukemia) | 1.61 ± 1.92 |
3. Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial properties. The presence of electron-donating groups in their structure enhances their activity against various bacterial strains. For instance, compounds with similar moieties have exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 32 µg/mL |
| Oxadiazole Derivative B | S. aureus | 19 µg/mL |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the oxadiazole ring and substituents on the phenyl group significantly affect biological activity. The presence of alkyl groups like tert-butyl increases lipophilicity and potentially enhances cellular uptake. Additionally, the introduction of functional groups such as sulfonyl or carboxylic acids can improve interactions with biological targets.
Case Studies
Several case studies highlight the therapeutic potential of oxadiazole derivatives:
- Anti-inflammatory Effects in Macrophages : A study demonstrated that a related oxadiazole derivative reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages without cytotoxic effects .
- Cytotoxicity Against Cancer Cells : Research indicated that compounds similar to 5-(4-tert-butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl-acetic acid exhibited significant cytotoxicity in various cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Screening : A series of oxadiazole derivatives were evaluated for their antimicrobial activity against common pathogens, showing MIC values comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base (e.g., triethylamine) in dioxane at 85–90°C .
- Key Considerations :
- Purification via recrystallization (e.g., acetic acid/water mixtures) improves yield .
- Monitor reaction progress using TLC or HPLC to ensure completion.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : Confirm substituent positions (e.g., tert-butyl group at ¹H NMR δ ~1.3 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Verify stoichiometry (C, H, N, S).
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles), work in a fume hood.
- Store in airtight containers away from heat/ignition sources .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Perform DFT calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
- Dock derivatives into target proteins (e.g., STAT3) using AutoDock Vina to prioritize synthesis .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- SHELXL Workflow :
Q. How does substituent variation on the phenyl ring influence biological activity?
- SAR Insights :
- Experimental Design : Synthesize analogs systematically and test in dose-response assays (e.g., MTT for cytotoxicity) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Optimization Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
